3-(3-Fluorophenyl)pyrrolidin-3-ol is a chemical compound featuring a pyrrolidine ring with a hydroxyl group and a fluorophenyl substituent. This compound is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle known for its presence in various biological and pharmaceutical applications. The fluorophenyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.
The compound is cataloged under various databases, including PubChem, where it is identified with the IUPAC name 3-(3-fluorophenyl)pyrrolidin-3-ol hydrochloride. Its molecular formula is , and it has a molecular weight of approximately 181.21 g/mol. Pyrrolidine derivatives like this one are often utilized in medicinal chemistry due to their diverse biological activities and structural versatility.
The synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol typically involves several key steps:
In an industrial context, continuous flow synthesis methods may be employed to enhance yield and purity. This approach allows for precise control over reaction parameters, which can be crucial for scaling up production.
The molecular structure of 3-(3-Fluorophenyl)pyrrolidin-3-ol includes:
3-(3-Fluorophenyl)pyrrolidin-3-ol can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions applied. For instance, oxidation reactions typically require oxidizing agents like chromium trioxide or hydrogen peroxide, while reduction can be accomplished using lithium aluminum hydride.
The mechanism of action for 3-(3-Fluorophenyl)pyrrolidin-3-ol involves its interaction with various molecular targets:
These properties suggest potential applications in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
3-(3-Fluorophenyl)pyrrolidin-3-ol has several scientific uses:
The construction of the stereochemically defined pyrrolidine core in 3-(3-fluorophenyl)pyrrolidin-3-ol relies on strategic bond disconnections. Two principal routes dominate:
Optimization Insights:
Route | Key Intermediate | Cyclization Method | Overall Yield | Chiral Control |
---|---|---|---|---|
Nitroalkane Cyclization | γ-Nitro ketone | Pd/C, H₂ (reductive) | 28-32% | Racemic |
Lactam Reduction | 3-(3-Fluorophenyl)pyrrolidinone | Grignard addition | 41-45% | Requires chiral resolution |
Incorporation of the 3-fluorophenyl moiety leverages carbonyl reactivity:
Catalyst Screening Data:
Catalyst | Solvent | Temp (°C) | Conversion (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
Ti(OⁱPr)₄ | MeOH | 25 | 92 | 1:1 (racemic) |
NaBH(OAc)₃ | DCE | 40 | 87 | 1:1 |
Ru-(S)-BINAP | iPrOH | 70 | 95 | 95:5 (S/R) |
Chiral ruthenium catalysts enable enantioselectivity >90% ee, critical for pharmaceutical applications [5].
Microreactor technology addresses limitations in traditional batch synthesis:
Scalability Advantages:
Process Step | Reactor Type | Residence Time | Yield (%) | Productivity (g/h/L) |
---|---|---|---|---|
Photoredox Coupling | Tubular (PFA) | 8 min | 88 | 142 |
Batch Photoredox | Flask | 120 min | 76 | 9.5 |
Flow Hydrogenation | Packed-bed | 11 min | 94 | 210 |
Batch Hydrogenation | Autoclave | 180 min | 82 | 38 |
Salt formation is critical for physicochemical stability:
Solvent Optimization: IPA/MTBE mixtures (1:3 v/v) reduce residual solvent to <200 ppm (ICH Q3C limits). Table 4 details solvent impacts:
Solvent System | Crystal Habit | Purity (%) | Water Content (KF, ppm) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol | Needles | 97.2 | 3100 | 4800 (EtOH) |
Acetone/IPA | Prisms | 98.1 | 2900 | 1100 (acetone) |
IPA/MTBE | Platelets | 99.8 | 1300 | <50 |
Salt Characterization: XRPD confirms a unique crystalline form (diffraction peaks at 2θ = 12.8°, 17.2°, 21.4°). Aqueous solubility increases 12-fold (free base: 1.2 mg/mL; HCl salt: 14.5 mg/mL at pH 7.4) [5].
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: